Benzenemethanaminium, N-hexadecyl-N,N-bis(2-hydroxyethyl)-, chloride
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Overview
Description
Benzenemethanaminium, N-hexadecyl-N,N-bis(2-hydroxyethyl)-, chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and hydrophilic quaternary ammonium head, which allows it to interact with both water and oil phases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, N-hexadecyl-N,N-bis(2-hydroxyethyl)-, chloride typically involves the quaternization of N-hexadecyl-N,N-bis(2-hydroxyethyl)amine with benzyl chloride. The reaction is usually carried out in an organic solvent such as ethanol or isopropanol under reflux conditions. The reaction can be represented as follows:
N-hexadecyl-N,N-bis(2-hydroxyethyl)amine+benzyl chloride→Benzenemethanaminium, N-hexadecyl-N,N-bis(2-hydroxyethyl)-, chloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The use of high-purity reagents and solvents is crucial in industrial production to meet the stringent quality standards required for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanaminium, N-hexadecyl-N,N-bis(2-hydroxyethyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the quaternary ammonium group.
Substitution: The chloride ion can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ion exchange resins or salts like sodium sulfate can facilitate the substitution of the chloride ion.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with modified ammonium groups.
Substitution: New quaternary ammonium compounds with different anions.
Scientific Research Applications
Benzenemethanaminium, N-hexadecyl-N,N-bis(2-hydroxyethyl)-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for protein extraction.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in formulations of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of Benzenemethanaminium, N-hexadecyl-N,N-bis(2-hydroxyethyl)-, chloride is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to disrupt cell membranes in biological applications. The long hydrophobic chain interacts with lipid bilayers, while the hydrophilic quaternary ammonium group interacts with water, leading to cell lysis and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecylbenzenesulfonic acid: A surfactant with a similar hydrophobic-hydrophilic structure.
Uniqueness
Benzenemethanaminium, N-hexadecyl-N,N-bis(2-hydroxyethyl)-, chloride is unique due to its specific combination of a benzyl group and a long hexadecyl chain, which provides distinct physicochemical properties. This combination enhances its effectiveness as a surfactant and its ability to interact with various biological membranes.
Properties
CAS No. |
65151-47-5 |
---|---|
Molecular Formula |
C27H50ClNO2 |
Molecular Weight |
456.1 g/mol |
IUPAC Name |
benzyl-hexadecyl-bis(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C27H50NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-28(22-24-29,23-25-30)26-27-19-16-15-17-20-27;/h15-17,19-20,29-30H,2-14,18,21-26H2,1H3;1H/q+1;/p-1 |
InChI Key |
IJPJTMOFXQWFBV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
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